molecular formula C5H12N2O2S2 B11058267 2-(Ethylsulfonyl)ethyl carbamimidothioate

2-(Ethylsulfonyl)ethyl carbamimidothioate

Cat. No.: B11058267
M. Wt: 196.3 g/mol
InChI Key: ABWLEWYDMNFXAQ-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)ethyl carbamimidothioate is an organic compound with the molecular formula C5H12N2O2S2 . This compound is part of the carbamimidothioate family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)ethyl carbamimidothioate can be achieved through a multi-step process. One common method involves the reaction of ethylsulfonyl ethylamine with thiourea under specific conditions . The reaction typically requires a base such as triethylamine (Et3N) and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often involves the use of aryl diazonium fluoroborates, aryl isothiocyanates, and amines . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)ethyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in substitution reactions, where the ethylsulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions typically require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted carbamimidothioates.

Scientific Research Applications

2-(Ethylsulfonyl)ethyl carbamimidothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)ethyl carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylsulfonyl)ethyl carbamimidothioate is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C5H12N2O2S2

Molecular Weight

196.3 g/mol

IUPAC Name

2-ethylsulfonylethyl carbamimidothioate

InChI

InChI=1S/C5H12N2O2S2/c1-2-11(8,9)4-3-10-5(6)7/h2-4H2,1H3,(H3,6,7)

InChI Key

ABWLEWYDMNFXAQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCSC(=N)N

Origin of Product

United States

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